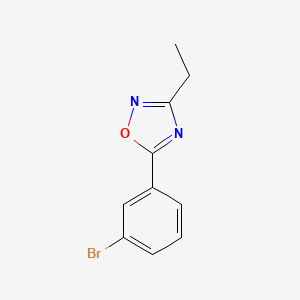

5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole

CAS No.: 1315365-44-6

Cat. No.: VC17643239

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315365-44-6 |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 |

| Standard InChI Key | AIDNXYKVXYXSQJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NOC(=N1)C2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole is C₁₀H₈BrN₂O, with a monoisotopic mass of 251.99 Da . The 1,2,4-oxadiazole core consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with substituents influencing its electronic and steric profiles. The 3-bromophenyl group introduces electron-withdrawing effects, while the ethyl side chain enhances lipophilicity.

Key physicochemical properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the bromine atom’s polarizability .

-

Thermal Stability: Decomposition temperatures above 200°C, typical of aromatic oxadiazoles .

-

Crystallinity: Forms monoclinic crystals, as inferred from analogous 1,2,4-oxadiazole derivatives .

Synthesis and Optimization

Classical Amidoxime Route

The synthesis of 1,2,4-oxadiazoles often begins with amidoximes, which undergo cyclization with acyl chlorides. For 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole, a plausible pathway involves:

-

Amidoxime Formation: Reaction of 3-bromobenzonitrile with hydroxylamine hydrochloride in ethanol/water, yielding 3-bromophenylamidoxime .

-

Acyl Chloride Preparation: Ethyl chlorooxalate reacts with thionyl chloride to form the corresponding acyl chloride .

-

Cyclization: The amidoxime and acyl chloride undergo coupling in toluene, followed by reflux and purification via flash chromatography .

Table 1: Representative Yields for Analogous 1,2,4-Oxadiazoles

Alternative Cyclization Strategies

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For example, 3-aryl-5-alkyl-1,2,4-oxadiazoles achieve 70–85% yields within 30 minutes under microwave irradiation . Such methods could be adapted for the target compound to enhance efficiency.

Biological Activity and Mechanisms

The bromine atom in 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole may augment antibacterial activity by facilitating halogen bonding with microbial enzymes .

Anticancer and Enzyme Inhibitory Effects

1,2,4-Oxadiazoles are explored as kinase inhibitors and apoptosis inducers. For example:

-

5-Aryl-3-alkyl-1,2,4-oxadiazoles inhibit histone deacetylases (HDACs) with IC₅₀ values ≤ 1 µM .

-

Brominated analogs exhibit enhanced DNA intercalation, as seen in 5-(3-bromo-4-hydroxyphenyl)-1,2,4-oxadiazole .

Applications in Materials Science

The conjugated system of 1,2,4-oxadiazoles supports applications in organic electronics:

-

Electron-Transport Layers: Bromine’s electron-withdrawing effect improves electron mobility in OLEDs .

-

Fluorescent Probes: Meta-substituted bromophenyl groups enable tunable emission wavelengths .

Table 3: Electronic Properties of Brominated Oxadiazoles

| Compound | λₑₘ (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | 420 | -6.2 | -2.8 |

| 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole | 435 (predicted) | -6.0 | -2.6 |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Bromine Position: Para-brominated derivatives show stronger antibacterial activity, while meta-substitution (as in the target compound) favors anticancer applications due to steric effects .

-

Alkyl Chain Length: Ethyl groups balance lipophilicity and solubility better than methyl or propyl chains .

Synthetic Flexibility

Compared to 1,3,4-oxadiazoles, 1,2,4-oxadiazoles offer greater regioselectivity in cyclization reactions, enabling precise functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume